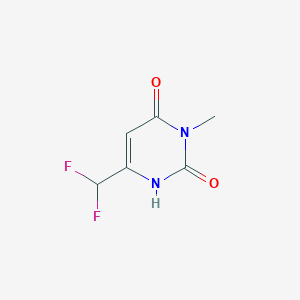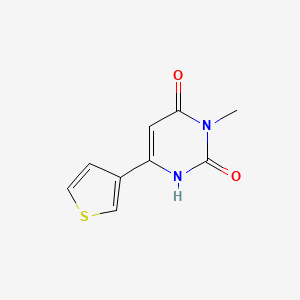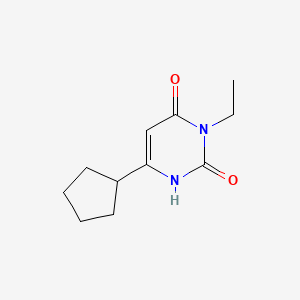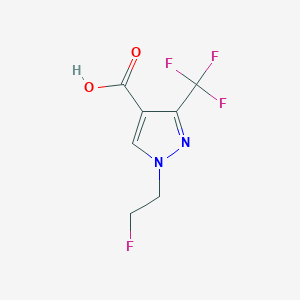
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H6F4N2O2 and its molecular weight is 226.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Implications and Alternatives
Recent studies have highlighted the environmental impact of fluorinated compounds, leading to a search for safer alternatives. Wang et al. (2013) reviewed fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), noting the challenges in assessing the safety of these replacements due to limited available data. The study emphasizes the need for more accessible information on these chemicals to better understand their environmental releases, persistence, and potential exposure risks (Wang et al., 2013).
Biological Activity and Applications
Cetin (2020) highlighted the biological activities of pyrazole carboxylic acid derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. This review underlines the importance of such derivatives in medicinal chemistry, presenting various synthetic methods and biological applications that could potentially involve 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Cetin, 2020).
Kaur et al. (2015) specifically reviewed the significance of trifluoromethylpyrazoles, including those similar to the compound , as anti-inflammatory and antibacterial agents. This work underscores the potential pharmaceutical applications of trifluoromethylpyrazoles and their activity profile variations based on the position of the trifluoromethyl group on the pyrazole nucleus (Kaur et al., 2015).
Green Chemistry and Synthesis
Song et al. (2018) discussed the advancement of fluoroalkylation reactions in aqueous media, emphasizing the development of environmentally friendly methods for incorporating fluorinated groups into target molecules. This review might offer insights into sustainable approaches for synthesizing compounds like this compound and their derivatives (Song et al., 2018).
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2O2/c8-1-2-13-3-4(6(14)15)5(12-13)7(9,10)11/h3H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTHSCHDNGDMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482442.png)
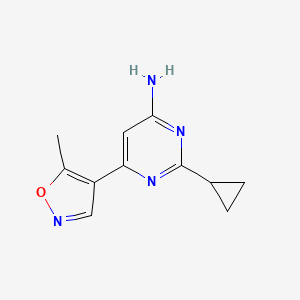
![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482444.png)
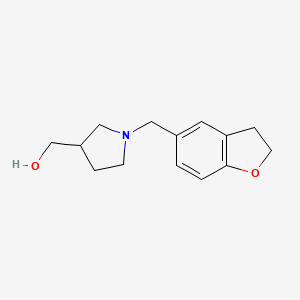
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-ol](/img/structure/B1482446.png)



![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482456.png)
![2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1482457.png)
![6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1482460.png)
